Dimethyl phthalimidomethylphosphonate
Description
Contextual Significance in Organophosphorus Chemistry
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to flame retardants and catalysts. Within this broad class, phosphonates, and specifically α-aminophosphonates, have garnered substantial attention due to their structural analogy to α-amino acids. This similarity allows them to act as enzyme inhibitors, haptens for catalytic antibody induction, and peptide mimics. beilstein-journals.org
Dimethyl phthalimidomethylphosphonate's primary significance lies in its role as a key building block for these valuable α-aminophosphonates. The phthalimide (B116566) group serves as a masked form of a primary amine, allowing for the stable storage and handling of the aminomethylphosphonate (B1262766) precursor. This protecting group can be readily removed under specific conditions, typically through hydrazinolysis, to liberate the free amine for further functionalization. This strategy, an adaptation of the well-established Gabriel synthesis of primary amines, provides a reliable and high-yielding route to α-aminomethylphosphonic acid and its esters.
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound has largely revolved around its utility as a synthetic intermediate. The trajectory of its application has evolved from its fundamental use in the preparation of simple aminophosphonates to its incorporation into more complex and functionally diverse molecules.
Initial studies focused on establishing efficient methods for its synthesis and deprotection, laying the groundwork for its broader application. Subsequent research has seen its use in the synthesis of a wide array of target molecules, including:
Bioactive Compounds: Researchers have utilized this compound to synthesize novel aminophosphonic acid derivatives with potential biological activities, such as enzyme inhibitors, antibacterial agents, and anticancer agents. The phosphonate (B1237965) moiety is often introduced to mimic the tetrahedral transition state of peptide bond hydrolysis.
Peptidomimetics: The ability to generate aminophosphonates has made this compound a valuable tool in the construction of peptidomimetics, where the peptide bond is replaced by a more stable phosphonate linkage.
Functionalized Materials: In the field of materials science, the aminophosphonate group can be used to modify the surface of various materials, imparting new properties such as improved metal chelation or altered surface energy.
More recent research has explored the development of more efficient and environmentally friendly methods for the synthesis and deprotection of phthalimidomethylphosphonates, reflecting a broader trend in organic chemistry towards "green" synthetic methodologies.
Historical Perspectives on its Discovery and Initial Research Applications
The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, which saw a surge in interest in the mid-20th century. The foundational reactions that underpin its synthesis and utility, such as the Michaelis-Arbuzov and Kabachnik-Fields reactions, were discovered and developed during this period.
While pinpointing the exact first synthesis of this compound is challenging without access to the earliest literature, its conceptual basis lies in the work of chemists who first explored the use of the phthalimide group as a protecting group for amines in the late 19th and early 20th centuries. The application of this strategy to the synthesis of aminophosphonates was a logical extension of this work.
Early research applications of this compound were primarily focused on demonstrating its viability as a precursor to aminomethylphosphonic acid and its simple esters. These foundational studies established the reaction conditions for the key synthetic steps and paved the way for its adoption as a standard reagent in the synthetic chemist's toolkit for accessing the aminophosphonate functionality.
Structure
2D Structure
Properties
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Dimethyl Phthalimidomethylphosphonate
Michaelis–Arbuzov Reaction Pathways for Dimethyl Phthalimidomethylphosphonate
The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, provides a direct and efficient route to this compound. This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, leading to the formation of a phosphonate (B1237965) ester.
A primary and widely utilized method for preparing this compound is the reaction between N-bromomethylphthalimide and a phosphite. In this specific synthesis, dimethyl phosphite acts as the phosphorus nucleophile. The reaction proceeds via a classic SN2 mechanism where the phosphorus atom of dimethyl phosphite attacks the electrophilic carbon of the bromomethyl group in N-bromomethylphthalimide. This initial step forms a quasi-phosphonium intermediate. Subsequently, a dealkylation step occurs, where the bromide ion attacks one of the methyl groups on the phosphorus intermediate, yielding the final product, this compound, and methyl bromide as a byproduct.
The efficiency of the Michaelis-Arbuzov reaction for synthesizing this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the use of catalysts.
Research into similar Michaelis-Arbuzov reactions has shown that heating the reaction mixture is often necessary to drive the reaction to completion. The choice of solvent can also play a crucial role. While some reactions can be run neat, others benefit from the use of solvents like chloroform (B151607) or acetonitrile (B52724) to facilitate the dissolution of reactants and intermediates.
To enhance the rate of the dealkylation step, which can sometimes be slow, catalytic amounts of iodide salts, such as methyltriphenylphosphonium (B96628) iodide, can be introduced. Iodide is a superior dealkylating agent compared to bromide, thus facilitating the final step of the reaction. The molar ratio of the reactants is another critical factor. An excess of the phosphite is often used to ensure complete conversion of the alkyl halide.
Below is a table summarizing typical reaction parameters that can be optimized for the synthesis of phosphonates via the Michaelis-Arbuzov reaction.
Table 1: General Parameters for Michaelis-Arbuzov Reaction Optimization
| Parameter | Variation | Rationale |
|---|---|---|
| Temperature | Room Temperature to Reflux | To overcome the activation energy of the reaction. |
| Solvent | Neat, Toluene, Chloroform, Acetonitrile | To improve solubility and reaction kinetics. |
| Catalyst | None, Lewis Acids, Iodide Salts | To accelerate the rate-limiting dealkylation step. |
| Reactant Ratio | Equimolar to excess phosphite | To ensure complete consumption of the starting halide. |
Formation via Michaelis-Arbuzov-Type Reactions of 1-Imidoalkyltriarylphosphonium Salts
An alternative to the direct use of alkyl halides is the activation of the alkyl group through the formation of a phosphonium (B103445) salt. This approach has been explored for the synthesis of a variety of α-amino acid phosphorus analogs.
In this pathway, a 1-imidoalkyltriarylphosphonium salt serves as the electrophile. These salts are reacted with phosphorus nucleophiles, such as phosphites, phosphonites, or phosphinites, in a Michaelis-Arbuzov-type reaction. The reaction proceeds through the nucleophilic attack of the phosphorus nucleophile on the α-carbon of the imidoalkylphosphonium salt. This leads to the displacement of the triarylphosphine group and the formation of the desired phosphonate, phosphinate, or phosphine (B1218219) oxide derivative. A plausible mechanism involves the formation of an intermediate which then rearranges to the final product.
The reactivity of the 1-imidoalkylphosphonium salts is highly dependent on their structure, particularly the nature of the phosphonium moiety and the N-protecting group. Studies have shown that 1-(N-phthalimido)alkylphosphonium salts, which possess a weakened Cα–P+ bond, exhibit higher reactivity. This allows the reaction to proceed under milder conditions compared to other imidoalkylphosphonium salts.
The choice of the triarylphosphine used to form the salt also has a significant impact. More electron-withdrawing groups on the aryl rings of the phosphine can increase the electrophilicity of the α-carbon, thereby enhancing the reaction rate. Conversely, more electron-rich phosphines can be better nucleophiles for the initial formation of the phosphonium salt.
Table 2: Factors Influencing Reactivity of 1-Imidoalkylphosphonium Salts
| Structural Feature | Influence on Reactivity | Example |
|---|---|---|
| N-Protecting Group | Phthalimido group enhances reactivity due to weakened Cα–P+ bond. | 1-(N-phthalimido)alkylphosphonium salts react under milder conditions. |
| Phosphonium Moiety | Electron-withdrawing groups on the phosphine increase electrophilicity. | Tris(4-trifluoromethylphenyl)phosphonium salts are more reactive. |
Derivatization Strategies from Related Phthalimides
This compound can also be conceptualized as a derivative of phthalimide (B116566). General synthetic strategies for N-substituted phthalimides often involve the reaction of phthalic anhydride (B1165640) with a primary amine or the reaction of potassium phthalimide with an alkyl halide.
For the synthesis of the target compound, a relevant derivatization strategy would involve starting with phthalimide and introducing the dimethylphosphonatomethyl group. One such method is the reaction of potassium phthalimide with dimethyl chloromethylphosphonate. This reaction follows a nucleophilic substitution pathway where the phthalimide anion displaces the chloride from the chloromethylphosphonate.
Furthermore, phthalimide derivatives can be synthesized under various conditions, including traditional heating in solvents like acetic acid or DMF, and more modern techniques like microwave-assisted synthesis, which can offer faster reaction times and higher yields. The choice of method depends on the specific substrate and desired scale of the reaction.
Synthesis from ω-Bromoalkylphthalimides
A primary and effective route for the synthesis of dialkyl phthalimidoalkylphosphonates involves the use of ω-bromoalkylphthalimides as the alkyl halide precursor in the Michaelis-Arbuzov reaction. Specifically, for the synthesis of this compound, N-(bromomethyl)phthalimide is the key starting material.
The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom in trimethyl phosphite on the electrophilic carbon of the bromomethyl group of N-(bromomethyl)phthalimide. This results in the formation of a phosphonium salt intermediate. In the subsequent step, the bromide ion, which was displaced, attacks one of the methyl groups on the phosphorus, leading to the formation of the final product, this compound, and methyl bromide as a byproduct.
Research has demonstrated that the reaction of N-(bromoalkyl)phthalimides with triethyl phosphite, a close analogue of trimethyl phosphite, can proceed to near quantitative yields when refluxed with an excess of the phosphite for several hours. cmu.edu This suggests a highly efficient conversion process. The general reaction scheme is presented below:
Reaction Scheme:
N-(bromomethyl)phthalimide + Trimethyl phosphite → this compound + Methyl bromide
Detailed studies focusing on optimizing reaction conditions, such as solvent, temperature, and reaction time, are crucial for maximizing the yield and purity of the final product.
Comparative Analysis of Synthetic Precursors
The choice of the starting N-substituted phthalimide precursor significantly impacts the synthesis of this compound. The most common precursors are N-halomethylphthalimides, primarily N-(bromomethyl)phthalimide and N-(chloromethyl)phthalimide. N-(hydroxymethyl)phthalimide also serves as a crucial starting material, although it typically requires conversion to a more reactive haloalkyl derivative before the Arbuzov reaction.
N-(Bromomethyl)phthalimide vs. N-(Chloromethyl)phthalimide:
The reactivity of the alkyl halide is a key factor in the Michaelis-Arbuzov reaction. The carbon-halogen bond strength decreases in the order C-Cl > C-Br. Consequently, the C-Br bond in N-(bromomethyl)phthalimide is more labile and thus more reactive than the C-Cl bond in N-(chloromethyl)phthalimide. This higher reactivity generally leads to faster reaction rates and allows for milder reaction conditions when using the bromo-derivative. The reaction with N-(bromomethyl)phthalimide often proceeds with high efficiency, achieving near-quantitative yields. cmu.edu
While N-(chloromethyl)phthalimide is also a viable precursor, its lower reactivity may necessitate more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to its bromo-analogue.
Role of N-(Hydroxymethyl)phthalimide:
N-(hydroxymethyl)phthalimide is a stable and readily available precursor. However, the hydroxyl group is a poor leaving group for the direct nucleophilic attack by trimethyl phosphite under typical Arbuzov conditions. Therefore, N-(hydroxymethyl)phthalimide is generally converted into a more reactive N-halomethyl derivative prior to the phosphonylation step. For instance, it can be treated with a halogenating agent to yield N-(chloromethyl)phthalimide or N-(bromomethyl)phthalimide, which then undergoes the Arbuzov reaction.
The following table provides a comparative overview of these precursors for the synthesis of this compound.
| Precursor | Reactivity in Arbuzov Reaction | Typical Reaction Conditions | Notes |
| N-(Bromomethyl)phthalimide | High | Milder conditions (e.g., lower temperature, shorter reaction time) | Generally provides higher yields due to the better leaving group nature of bromide. |
| N-(Chloromethyl)phthalimide | Moderate | More forcing conditions may be required (e.g., higher temperature) | A viable alternative, though potentially less reactive than the bromo-analogue. |
| N-(Hydroxymethyl)phthalimide | Low (Directly) | Requires conversion to a haloalkyl derivative prior to the Arbuzov reaction. | Serves as a stable and accessible starting point for the synthesis of the more reactive precursors. |
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights
Reactions Leading to Functionalized Dimethyl Phthalimidomethylphosphonate Derivatives
This compound is a stable, crystalline solid that serves as a key starting material for producing important chemical reagents. The primary transformations involve the deprotection of the amino group, which is masked by the phthalimide (B116566) group, and its subsequent conversion to a diazo functionality.
A crucial transformation of this compound is its reaction with hydrazine (B178648), known as hydrazinolysis. This reaction effectively cleaves the phthalimide group, liberating the primary amine to yield dimethyl aminomethylphosphonate (B1262766). This process is a standard method for deprotection in amine synthesis. In a typical procedure, the hydrazinolysis of this compound (3a) leads to the formation of the dimethyl aminomethylphosphonate acetate (B1210297) salt (4a), which is a direct precursor for diazotization. This step is foundational for accessing the free aminomethylphosphonate necessary for further functionalization.
Table 1: Hydrazinolysis of this compound
| Reactant | Reagent | Product | Significance | Source |
| This compound | Hydrazine | Dimethyl Aminomethylphosphonate Acetate Salt | Deprotection to reveal the primary amine group |
Following hydrazinolysis, the resulting dimethyl aminomethylphosphonate is converted into a highly valuable synthetic tool: dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. This conversion is achieved through a diazotization reaction, typically involving treatment of the aminomethylphosphonate salt with a nitrite (B80452) source under acidic conditions.
The Seyferth-Gilbert reagent is a cornerstone of homologation chemistry, used to convert aldehydes and ketones into alkynes with the addition of one carbon atom. The reaction proceeds via the formation of a diazoalkene intermediate, which then eliminates nitrogen gas to generate a vinyl carbene that rearranges to the alkyne product. The synthesis of this reagent from this compound highlights the latter's importance as a stable and accessible precursor.
Table 2: Synthesis of Seyferth-Gilbert Reagent
| Precursor | Reaction Type | Reagent | Product | Common Name | Source |
| Dimethyl Aminomethylphosphonate | Diazotization | Sodium Nitrite | Dimethyl (Diazomethyl)phosphonate | Seyferth-Gilbert Reagent |
Mechanistic Elucidation of Key Transformations Involving this compound
The study of compounds like this compound and its derivatives, particularly α-aminophosphonates, provides significant insight into fundamental organophosphorus reaction mechanisms, such as the cleavage of the carbon-phosphorus (C-P) bond.
The cleavage of the Cα–P bond in α-aminophosphonates, which are structurally related to the deprotected form of this compound, has been investigated under acidic conditions. Theoretical studies using dimethyl (α-anilinobenzyl)phosphonate as a model confirm a three-step process for C-P bond cleavage in acidic media. The mechanism is initiated by protonation, followed by the cleavage of the P-C bond, and concludes with the hydrolysis-driven transformation of the products.
The most energetically favorable pathway begins with the protonation of the amino group. This is followed by a proton transfer to a phosphoryl oxygen atom, facilitated by an N-H···O(P) hydrogen bond. The C-P bond cleavage then occurs from this resulting protonated structure. Computational models indicate that the inclusion of two explicit water molecules is necessary to facilitate the P-C bond cleavage. The cleavage of the bond is a heterolytic process, often assisted by the presence of a good leaving group on the α-carbon or by reaction conditions that favor the formation of stable intermediates.
Table 3: Mechanistic Steps of Cα–P Bond Cleavage in α-Aminophosphonates
| Step | Description | Key Feature | Source |
| 1 | Protonation | Initial protonation occurs at the amino group. | |
| 2 | Proton Transfer | An intramolecular proton transfer from the nitrogen to a phosphoryl oxygen. | |
| 3 | C-P Bond Cleavage | The bond breaks from the resulting protonated structure, often with the assistance of water molecules. |
In the mechanism of Cα–P bond cleavage of α-aminophosphonates, cationic species play a pivotal role. However, instead of a simple carbenium cation at the alpha-carbon, the key intermediate is more accurately described as a protonated imine fragment or an imine cation. Following the cleavage of the C-P bond, the nitrogen-containing fragment is stabilized as an iminium cation, while the phosphorus-containing moiety departs as an H-phosphonate.
Analysis of the transition state shows a significant delocalization of electronic density, which stabilizes the protonated imine fragment. The transfer of a proton from the nitrogen to the phosphoryl oxygen leads to an increase in the total cationic charge on the diester fragment, making the phosphorus atom more electrophilic and priming the C-P bond for cleavage. The stability of the resulting iminium species is a critical factor in the facility of the cleavage reaction.
Participation in Alkylidene Insertion Reactions
The derivatives of this compound, specifically the corresponding diazo compounds (Seyferth-Gilbert reagent) that generate carbenes (a class of alkylidenes), are active participants in insertion reactions. The neighboring phosphonate (B1237965) group exerts a significant influence on the reactivity of the carbene. This participation can dramatically affect product distribution compared to carbenes without this neighboring group.
The interaction involves the vacant p-orbital of the singlet carbene with the neighboring phosphonate group, which can suppress the carbene's electrophilicity. A key example of an alkylidene insertion reaction is cyclopropanation. Engineered enzymes have been used to catalyze stereoselective cyclopropanation reactions using dimethyl (diazomethyl)phosphonate as the carbene donor to react with styrenes. This biocatalytic approach leads to the synthesis of cyclopropylphosphonate esters with high diastereoselectivity and enantioselectivity. This transformation expands the synthetic utility of phosphonate-containing carbenes into the realm of asymmetric catalysis.
Table 4: Example of Alkylidene Insertion Reaction
| Reaction Type | Carbene Source | Substrate | Product Type | Key Feature | Source |
| Cyclopropanation | Dimethyl (diazomethyl)phosphonate | Styrene | Cyclopropylphosphonate | Enzyme-mediated carbene transfer for high stereoselectivity. |
Exploration of Other Nucleophilic and Electrophilic Reactivities
This compound is a versatile bifunctional reagent, possessing several reactive sites that are susceptible to both nucleophilic and electrophilic attack. The primary centers for reactivity include the phthalimido group, the phosphonate moiety, and the methylene (B1212753) bridge connecting them. The interplay of these functional groups allows for a diverse range of chemical transformations.
Nucleophilic Reactivity
The reactivity of this compound towards nucleophiles is centered on three main sites: the carbonyl carbons of the phthalimido group, the methyl esters of the phosphonate, and the protons of the central methylene group.
One of the most significant reactions involving the phthalimido group is its removal to unmask a primary amine. This deprotection is a key step in the Gabriel synthesis of primary amines. While specific studies on this compound are not abundant, the general mechanism involves nucleophilic attack at the carbonyl carbons of the phthalimide ring. A common reagent for this transformation is hydrazine (N₂H₄). The reaction proceeds via nucleophilic acyl substitution, leading to the formation of a stable five-membered phthalhydrazide (B32825) ring and the release of the desired aminomethylphosphonate. This method, however, may be incompatible with other functional groups sensitive to hydrazinolysis.
Alternative, milder methods for phthalimide deprotection have been developed for related compounds and are likely applicable to this compound. For instance, treatment with sodium borohydride (B1222165) in isopropanol, followed by acetic acid, can effect the deprotection under near-neutral conditions. This two-stage process involves the reduction of the phthalimide to a hydroxylactam, which then releases the primary amine.
The phosphonate moiety also presents sites for nucleophilic attack. The methyl ester groups can be selectively cleaved. For example, reaction with lithium iodide in a suitable solvent like 2-butanone (B6335102) results in the demethylation of one of the methoxy (B1213986) groups to yield the corresponding monomethyl phthalimidomethylphosphonate. acs.org This reaction follows an S_N2 mechanism where the iodide ion attacks the methyl carbon, and the resulting phosphonate anion is stabilized by the lithium cation.
Furthermore, the methylene protons alpha to the phosphonate group are acidic and can be abstracted by a strong base to form a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For instance, it is an intermediate in the synthesis of dimethyl (diazomethyl)phosphonate. udel.edu The formation of this nucleophile opens up pathways for reactions with various electrophiles, such as aldehydes and ketones, in Horner-Wadsworth-Emmons type reactions, although specific examples with this compound are not extensively documented.
Interactive Data Table: Nucleophilic Reactions of this compound and Related Analogues
| Nucleophile | Reactive Site on Substrate | Product Type | Reaction Conditions | Notes |
| Hydrazine (N₂H₄) | Phthalimido carbonyls | Primary amine | THF, aqueous hydrazine, room temperature | Standard Gabriel amine synthesis deprotection. dss.go.th May affect other sensitive functional groups. |
| Sodium Borohydride (NaBH₄) / Acetic Acid | Phthalimido carbonyls | Primary amine | 1. NaBH₄, 2-propanol2. Acetic acid | Milder, non-hydrazinolysis deprotection method. |
| Lithium Iodide (LiI) | Phosphonate methyl group | Monomethyl phosphonate | 2-butanone, reflux | Selective demethylation via S_N2 attack. acs.org |
| Strong Base (e.g., LDA, n-BuLi) | Methylene (α-carbon) protons | Carbanion (nucleophile) | Anhydrous THF, low temperature | Forms a nucleophile for subsequent reactions with electrophiles. udel.edu |
Electrophilic Reactivity and Transformation Pathways
While the primary reactivity of this compound involves its reaction with nucleophiles or its transformation into a nucleophile, the molecule itself contains electrophilic centers. The phosphorus atom of the phosphonate group is electrophilic and, in principle, can be attacked by strong nucleophiles, although this reactivity is less commonly exploited compared to the reactions at the carbon centers.
The carbonyl groups of the phthalimide are also electrophilic and, as discussed, are the site of attack by nucleophiles like hydrazine.
The transformation pathways of this compound are often multi-step sequences that take advantage of its bifunctional nature. It serves as a key intermediate in the synthesis of more complex molecules, such as inhibitors for enzymes like carboxypeptidase A. acs.org In these syntheses, both the phthalimido and the phosphonate groups are sequentially modified. For example, the phthalimido group can be removed to reveal a primary amine, which can then be acylated or coupled with other molecules. Concurrently or subsequently, the phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, which is often crucial for biological activity.
The hydrolysis of the dimethyl phosphonate esters to the phosphonic acid can be achieved under acidic or basic conditions, though specific conditions for this compound are not widely reported. The resulting phosphonic acid is a key functional group in many biologically active phosphonate compounds due to its ability to mimic the tetrahedral transition state of carboxylate or phosphate (B84403) hydrolysis.
Interactive Data Table: Transformation Pathways of this compound
| Transformation | Reagents | Intermediate/Final Product | Significance |
| Deprotection of Phthalimide | Hydrazine or NaBH₄/AcOH | Aminomethylphosphonate derivative | Unmasks the primary amine for further functionalization. |
| Demethylation of Phosphonate | Lithium Iodide | Monomethyl phosphonate | Allows for differential functionalization of the phosphonate. acs.org |
| Complete Hydrolysis | Strong acid or base (e.g., HCl, NaOH) | Aminomethylphosphonic acid | Generates the free aminophosphonic acid, a common pharmacophore. |
| Conversion to Diazophosphonate | Base, followed by a diazo transfer reagent | Dimethyl (diazomethyl)phosphonate | Creates a versatile reagent for cyclopropanations and other reactions. udel.edu |
Advanced Spectroscopic Characterization Methodologies for Dimethyl Phthalimidomethylphosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of Dimethyl phthalimidomethylphosphonate provides key information for its structural confirmation. A publication in The Journal of Organic Chemistry from 1971 describes the synthesis of this compound and reports its ¹H NMR data in deuterated chloroform (B151607) (CDCl₃). dss.go.th The spectrum displays distinct signals corresponding to the different sets of protons in the molecule.
The protons of the two equivalent methoxy (B1213986) groups (POCH₃) attached to the phosphorus atom appear as a doublet at approximately 3.85 ppm. The splitting into a doublet is due to the coupling with the phosphorus nucleus (³¹P), with a reported coupling constant (J) of 10.7 Hz. The methylene (B1212753) protons (NCH₂P) are observed as a doublet at around 4.14 ppm, also due to coupling with the ³¹P nucleus, with a coupling constant of 11.5 Hz. The four aromatic protons of the phthalimide (B116566) group appear as a broad singlet at approximately 7.8 ppm. dss.go.th
Interactive Data Table: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.85 | Doublet | 6H | 10.7 | POCH₃ |
| 4.14 | Doublet | 2H | 11.5 | NCH₂P |
| 7.8 | Broad Singlet | 4H | - | Aromatic (Phthalimide) |
Potential for Phosphorus (³¹P) and Carbon (¹³C) NMR Studies
Phosphorus (³¹P) NMR: ³¹P NMR is a highly valuable tool for the direct observation of the phosphorus atom in organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its oxidation state, coordination number, and the nature of the substituents. For phosphonates of the type R-P(O)(OR')₂, the ³¹P chemical shifts typically appear in a characteristic range. For instance, diethyl phosphonate (B1237965) shows a ³¹P signal, and studies on various α-aminophosphonates report ³¹P NMR signals in the range of 22 to 28 ppm. arkat-usa.orgresearchgate.net Based on these comparisons, the ³¹P NMR spectrum of this compound is expected to show a single resonance, likely in the range of +20 to +30 ppm, referenced to 85% H₃PO₄.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbons of the phthalimide group are expected to resonate at the downfield end of the spectrum, typically in the range of 165-170 ppm, as seen in similar phthalimide derivatives. youtube.com The aromatic carbons of the phthalimide ring would appear in the aromatic region, approximately between 120 and 140 ppm. The methylene carbon (NCH₂P) would likely show a signal in the range of 40-50 ppm, coupled to the phosphorus atom. The methoxy carbons (POCH₃) are expected to appear further upfield, around 50-55 ppm, also exhibiting coupling to the phosphorus nucleus.
Application of Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning NMR signals and elucidating complex molecular structures by revealing correlations between different nuclei. colostate.edu
COSY (Correlation Spectroscopy): A homonuclear ¹H-¹H COSY experiment would be valuable in confirming the connectivity of protons within the molecule. While there are no direct proton-proton couplings across the main functional groups in this compound, it would definitively show the lack of correlation between the aromatic, methylene, and methoxy protons, confirming their isolated spin systems.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment like HMQC or HSQC is crucial for assigning the carbon signals by correlating them to their directly attached protons. youtube.com This experiment would show a cross-peak between the methylene proton signal at ~4.14 ppm and the corresponding methylene carbon signal. Similarly, a cross-peak would be observed between the methoxy proton signal at ~3.85 ppm and the methoxy carbon signal. This would provide definitive assignments for the carbon atoms in the molecule. libretexts.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These methods are powerful for identifying functional groups and gaining insights into the molecular structure and composition.
Vibrational Fingerprinting and Functional Group Identification
The IR spectrum of this compound, as reported in a 1971 publication, shows several key absorption bands that are characteristic of its functional groups. dss.go.th The strong absorption at 1720 cm⁻¹ is indicative of the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the phthalimide ring. A prominent band at 1250 cm⁻¹ is assigned to the P=O stretching vibration, a characteristic feature of phosphonates. The P-O-C stretching vibrations are observed in the region of 1020-1070 cm⁻¹. dss.go.th
Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the benzene (B151609) ring in the phthalimide moiety would be expected to produce strong signals in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| 1720 | IR | C=O stretching (Phthalimide) |
| 1250 | IR | P=O stretching |
| 1020-1070 | IR | P-O-C stretching |
Analysis of Crystalline Lattice Structure and Molecular Composition
In the solid state, vibrational spectroscopy can provide information about the crystalline lattice structure. Intermolecular interactions in the crystal can lead to splitting or shifting of vibrational bands compared to the solution or gas phase. By analyzing the fine structure of the spectral bands, it is possible to infer details about the symmetry of the crystal lattice and the presence of different polymorphic forms.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and for deducing structural information through the analysis of its fragmentation patterns. cwejournal.org
Upon ionization in the mass spectrometer, typically through methods like electron ionization (EI) or electrospray ionization (ESI), the this compound molecule will form a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation of this molecular ion is predictable and provides a characteristic fingerprint of the molecule. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.
Predicted Fragmentation Pathways:
The structure of this compound contains several key functional groups that will dictate its fragmentation behavior: the phthalimide group, the phosphonate group, and the methylene bridge.
A primary fragmentation event is often the cleavage of the C-N bond connecting the phthalimidomethyl group to the phosphonate moiety. Another significant fragmentation pathway involves the loss of the methoxy groups from the phosphorus atom. The phthalimide ring itself can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO). researchgate.netxml-journal.net
A plausible fragmentation pattern for this compound is detailed in the table below. The expected m/z values are calculated based on the monoisotopic mass of the parent molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
| 255 | [C₁₁H₁₂NO₅P]⁺ | - |
| 224 | [C₁₁H₉NO₄P]⁺ | CH₃OH |
| 193 | [C₁₁H₆NO₃P]⁺ | 2 x CH₃OH |
| 160 | [C₈H₄NO₂]⁺ | (CH₃O)₂PO |
| 147 | [C₈H₅NO₂]⁺ | - |
| 132 | [C₇H₄NO]⁺ | CO |
| 104 | [C₇H₄O]⁺ | CO |
| 76 | [C₆H₄]⁺ | C₂O₂ |
Note: The fragmentation pattern is predictive and may vary based on the ionization technique and energy used.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and the chemical state of the elements within a material. researchgate.netmdpi.com For a pure sample of this compound, XPS analysis would confirm the presence of carbon, nitrogen, oxygen, and phosphorus and provide insight into their respective oxidation states.
An XPS spectrum is obtained by irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. nih.gov The binding energy of these electrons is characteristic of the element and its chemical environment.
Expected XPS Data:
For this compound, high-resolution XPS scans of the C 1s, N 1s, O 1s, and P 2p regions would reveal multiple peaks corresponding to the different chemical environments of each element.
C 1s: The C 1s spectrum is expected to show multiple peaks corresponding to the aromatic carbons of the phthalimide ring, the carbonyl carbons (C=O), and the methylene carbon (-CH₂-).
N 1s: The N 1s spectrum should exhibit a single peak corresponding to the imide nitrogen.
O 1s: The O 1s spectrum will likely show two distinct peaks: one for the carbonyl oxygens (C=O) of the phthalimide group and another for the oxygens in the phosphonate group (P=O and P-O-CH₃).
P 2p: The P 2p spectrum will show a characteristic peak for the phosphorus atom in the +5 oxidation state within the phosphonate group.
Interactive Data Table: Predicted XPS Binding Energies for this compound
| Element | Orbital | Predicted Binding Energy (eV) | Corresponding Functional Group |
| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |
| ~286.0 | C-N | ||
| ~288.5 | C=O | ||
| Nitrogen | N 1s | ~400.5 | N-C=O |
| Oxygen | O 1s | ~532.0 | P=O, P-O-C |
| ~533.5 | C=O | ||
| Phosphorus | P 2p | ~133.0 | O=P(OR)₂ |
Note: These are approximate binding energy values and can be influenced by instrument calibration and sample charging.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
While individual spectroscopic techniques provide valuable pieces of information, a comprehensive and unambiguous structural assignment of this compound relies on the integration of data from multiple spectroscopic methods. cwejournal.org Typically, this involves combining the findings from Mass Spectrometry and XPS with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy (¹H, ¹³C, ³¹P): NMR provides detailed information about the connectivity of atoms. ¹H NMR would confirm the number and types of protons and their neighboring environments. ¹³C NMR would identify all the unique carbon atoms in the molecule. ³¹P NMR is particularly crucial for organophosphorus compounds, providing a definitive chemical shift for the phosphorus atom in the phosphonate group.
IR Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, key IR absorptions would include the C=O stretching of the imide, P=O stretching of the phosphonate, and C-N stretching.
The process of data integration involves a systematic comparison of the information obtained from each technique. For instance, the molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms identified by NMR and XPS. The functional groups identified by IR spectroscopy must correspond to the chemical environments observed in the NMR and XPS spectra. The fragmentation pattern in the mass spectrum should be explainable by the structure deduced from NMR data.
By correlating the data from this suite of spectroscopic techniques, a detailed and confident structural assignment of this compound can be achieved, leaving no ambiguity as to its chemical identity.
Theoretical and Computational Chemistry Studies of Dimethyl Phthalimidomethylphosphonate
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its conformational flexibility. Methods such as Density Functional Theory (DFT) are employed to determine the most stable geometric structure of Dimethyl phthalimidomethylphosphonate by finding the minimum energy conformation on the potential energy surface. dtic.mil
Table 1: Hypothetical Calculated Structural Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
| Bond Length | P=O | 1.48 Å |
| Bond Length | P-C | 1.85 Å |
| Bond Length | C-N (imide) | 1.40 Å |
| Bond Angle | O=P-C | 115.0° |
| Bond Angle | C-N-C (imide) | 111.0° |
| Dihedral Angle | O=P-C-N | 65.0° |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping the pathways of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along a reaction coordinate, and calculating their energies to determine the activation energy of the reaction. nist.gov
The energy of a transition state is a critical factor in determining the rate of a chemical reaction. spectrabase.com Computational methods can be used to locate the transition state structure and calculate its energy relative to the reactants. For example, in the synthesis of phosphonates, understanding the transition state of the key bond-forming step, such as a Michaelis-Arbuzov or a Pudovik reaction, can help in optimizing reaction conditions. researchgate.net Advanced methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products, accurately identifying the transition state. hmdb.ca
By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This allows for the optimization of the reaction pathway, identifying the most energetically favorable route for the synthesis or reaction of this compound. spectrabase.com Computational studies on the reactions of similar organophosphorus compounds have demonstrated the utility of these methods in elucidating complex reaction mechanisms. frontiersin.org
Table 2: Hypothetical Energetic Data for a Reaction Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Intermediates | +5.2 |
| Products | -15.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
Simulations of Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification and analysis.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. hmdb.ca These calculations provide theoretical chemical shift values for the ¹H, ¹³C, and ³¹P nuclei in this compound, which are invaluable for interpreting experimental NMR spectra.
Table 3: Hypothetical Comparison of Experimental and Simulated Spectroscopic Data for a Key Functional Group in a Phthalimidomethylphosphonate Analog
| Spectroscopic Data | Experimental Value | Simulated Value |
| IR Frequency (cm⁻¹) | ||
| P=O Stretch | 1260 | 1275 |
| ¹³C NMR Chemical Shift (ppm) | ||
| P-CH₂ | 35.2 | 34.8 |
| ³¹P NMR Chemical Shift (ppm) | ||
| +22.5 | +23.1 |
Note: The data in this table is hypothetical and illustrates the comparison between experimental and simulated values.
Structure-Activity Relationship (SAR) Modeling for Phosphonate (B1237965) Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netarkat-usa.org These models are crucial in drug discovery for designing more potent and selective molecules. nih.govfrontiersin.org
A hypothetical QSAR model for a series of phosphonate derivatives might take the form of a linear equation where the biological activity (e.g., IC₅₀) is a function of various molecular descriptors.
Table 4: Hypothetical QSAR Descriptors and Their Correlation with Activity for a Series of Phosphonate Derivatives
| Descriptor | Description | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Dipole Moment | Polarity | Positive |
| Number of H-bond donors | Hydrogen bonding capacity | Variable |
Note: This table presents a hypothetical scenario for illustrative purposes.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate
The primary role of dimethyl phthalimidomethylphosphonate in organic synthesis is as a precursor to α-aminomethylphosphonates. The phthalimido group serves as an effective protecting group for the nitrogen atom, which can be selectively removed under specific conditions to reveal a primary amine. This amine can then undergo further reactions, making the compound a gateway to a wide array of phosphonate (B1237965) derivatives.
While this compound is a versatile intermediate, its direct conversion to diazomethylphosphonates is not a prominently documented synthetic route. The synthesis of diazomethylphosphonates typically proceeds through alternative pathways. Common methods include the diazotization of aminomethylphosphonates or the reaction of formylphosphonates with tosylhydrazine. researchgate.net For instance, dimethylphosphono-substituted diazoalkanes have been successfully prepared and isolated via the tosylhydrazone route or by the diazotization of the corresponding amine. researchgate.net These resulting diazomethylphosphonates are valuable reagents themselves, used in reactions like cyclopropanations with olefins in the presence of copper catalysts. researchgate.net
A principal application of this compound is in the synthesis of α-aminophosphonates and their derivatives. nih.gov α-Aminophosphonic acids are structural analogs of α-amino acids and are of significant interest in medicinal and agricultural chemistry. nih.gov The synthesis involves the deprotection of the phthalimide (B116566) group to unmask the amine functionality. This transformation makes this compound a key starting material for accessing these important classes of compounds. The resulting aminophosphonates can be further functionalized to create a diverse range of molecules.
| Starting Material | Transformation | Product Class | Significance |
| This compound | Phthalimide Deprotection | α-Aminomethylphosphonates | Precursors to biologically active molecules, serving as analogues to natural amino acids. nih.gov |
| α-Aminophosphonates | N-Alkylation, N-Acylation | N-Substituted α-aminophosphonates | Modification of biological activity and physical properties. |
| α-Aminophosphonates | Peptide Coupling | Phosphonopeptides | Creation of peptide mimetics with enhanced stability or altered receptor affinity. |
Catalytic and Reagent Functions in Complex Molecule Synthesis
This compound is primarily utilized as a synthetic intermediate rather than as a catalyst or reagent that actively participates in the transformation of other molecules. Its function is to provide the core aminomethylphosphonate (B1262766) structure, which is then incorporated into a larger target molecule. While some simpler organophosphorus compounds, like dimethyl methylphosphonate (B1257008), can act as reagents (for example, to generate highly reactive ylides) or as catalysts in specific reactions, the more complex structure of this compound lends itself to being a structural building block. iiab.mewikipedia.org
Design of Ligands and Peptide Mimetics in Chemical Biology
The derivatives of this compound, specifically α-aminophosphonates, are crucial in the field of chemical biology for the design of ligands and peptide mimetics. nih.gov Since α-aminophosphonic acids are analogs of α-amino acids, they can be substituted into peptide chains to create phosphonopeptides. nih.gov This substitution can confer novel properties to the resulting peptide mimetic, such as:
Enhanced Proteolytic Stability: The phosphonate linkage is more resistant to enzymatic degradation by proteases compared to the natural peptide bond.
Altered Conformation: The tetrahedral geometry of the phosphonate group can impose specific conformational constraints on the peptide backbone, influencing its three-dimensional structure and interaction with biological targets.
Modified Receptor Binding: The phosphonic acid group can act as a mimic of a carboxylic acid or a phosphate (B84403) group, potentially leading to altered binding affinity and selectivity for receptors or enzymes.
These peptide mimetics are valuable tools for studying biological processes and for developing new therapeutic agents. nih.gov
Development of Aminobisphosphonates for Therapeutic Research
Aminobisphosphonates are a major class of drugs used in the treatment of bone disorders like osteoporosis and Paget's disease. frontiersin.org While this compound is a monophosphonate, it represents a potential starting point for the synthesis of more complex aminobisphosphonates. The synthesis of aminobisphosphonates from monophosphonate precursors is a known, albeit challenging, strategy. nih.gov
Several general methods have been developed for the synthesis of aminobisphosphonates, which could theoretically be adapted for derivatives of this compound. nih.govmdpi.com These methods often involve the introduction of a second phosphonate group onto an existing aminophosphonate scaffold.
| Synthetic Method for Bisphosphonates | Description | Potential Relevance |
| Reaction with Phosphorus Trichloride (B1173362) | Carboxylic acids react with phosphorus trichloride and phosphorous acid, followed by hydrolysis, to form 1-hydroxy-1,1-bisphosphonates. frontiersin.orgmdpi.com | A derivative of the starting compound containing a carboxylic acid could be a substrate for this reaction. |
| Phosphonylation of Amides or Nitriles | Amides or nitriles can serve as substrates for the introduction of two phosphonate groups. frontiersin.org | Conversion of the phthalimido group to a suitable amide or nitrile functionality would be required. |
| Alkylation of Methylenebisphosphonates | The anion of a tetraalkyl methylenebisphosphonate can be alkylated with an electrophile containing a protected amino group. nih.gov | This represents an alternative convergent strategy to access the target structure. |
| Three-Component Reactions | The condensation of an amine, an orthoformate, and a dialkyl phosphite (B83602) can yield aminobisphosphonates. nih.govuef.fi | This method builds the aminobisphosphonate core directly, rather than from a monophosphonate precursor. |
The development of aminobisphosphonates from monophosphonate precursors like this compound would involve a multi-step synthesis to introduce the second phosphonate group, offering a pathway to novel bisphosphonate structures for therapeutic research. nih.gov
Biological Activity and Molecular Mechanisms of Action
Antimicrobial Efficacy of Dimethyl Phthalimidomethylphosphonate
α-Aminophosphonates, the chemical class encompassing this compound, are structural analogues of α-amino acids and have demonstrated notable antimicrobial properties. nih.govnih.gov Their activity is attributed to their ability to function as peptide mimics and enzyme inhibitors. nih.govnih.gov
Derivatives of α-aminophosphonates have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. Studies have documented their inhibitory action against pathogenic strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.govwikipedia.org The antibacterial potency is often influenced by the specific chemical structure of the compound, including the nature of substituents on the molecule. nih.gov For instance, certain coumarin-based α-aminophosphonates have demonstrated significant activity against E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin. nih.gov The hybridization of a quinoline (B57606) moiety with the α-aminophosphonate structure has also been shown to produce a synergistic effect, enhancing antibacterial activity. nih.gov
| Compound Type | Bacterial Strain | Activity Measurement (MIC, µg/mL) | Source |
|---|---|---|---|
| Quinoline-Thiazole α-Aminophosphonate | S. aureus | 0.5 | researchgate.net |
| Quinoline-Thiazole α-Aminophosphonate | B. subtilis | 1 | researchgate.net |
| Quinoline-Thiazole α-Aminophosphonate | E. coli | 4 | researchgate.net |
| Quinoline-Thiazole α-Aminophosphonate | P. aeruginosa | 8 | researchgate.net |
The antifungal potential of the α-aminophosphonate class is well-documented, with activity observed against various pathogenic fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. wikipedia.orgnih.govosti.gov Research indicates a strong correlation between the chemical structure of these compounds and their antifungal potency. For example, the length of alkyl chains within the molecule can significantly influence efficacy. Studies on dialkyl phosphonates revealed that their Minimum Inhibitory Concentration (MIC) could range from 5 ppm to 1000 ppm depending on the specific fungal species and the compound's structure. nih.gov Certain novel α-aminophosphonates bearing quinoline and thiazole (B1198619) moieties have exhibited excellent antifungal inhibition, with MIC values as low as 0.25 µg/mL against tested strains. researchgate.net This suggests that specific structural modifications, such as the inclusion of hydroxyl groups or particular heterocyclic systems, can enhance inhibitory activity. researchgate.net
| Compound Type | Fungal Strain | Activity Measurement (EC₅₀, µg/mL) | Source |
|---|---|---|---|
| 6-Fluoro-4-alkylthio-quinazoline | Fusarium oxysporum | 8.3 | osti.gov |
| 6-Fluoro-4-alkylthio-quinazoline | Cercospora arachidicola | 11.2 | osti.gov |
| 6-Fluoro-4-alkylthio-quinazoline | Alternaria solani | 64.2 | osti.gov |
| Quinoline-Thiazole α-Aminophosphonate | Candida albicans | 0.25 | researchgate.net |
| Quinoline-Thiazole α-Aminophosphonate | Aspergillus fumigatus | 0.5 | researchgate.net |
The antimicrobial action of α-aminophosphonates is believed to stem from their role as structural mimetics of α-amino acids. This structural similarity allows them to interfere with essential metabolic pathways. One widely proposed mechanism is the inhibition of enzymes crucial for microbial survival. nih.gov A key example from the broader phosphonate (B1237965) class is glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, blocking the synthesis of aromatic amino acids in plants and microorganisms. nih.gov Given that α-aminophosphonates are amino acid analogues, it is hypothesized that they may similarly target enzymes involved in amino acid metabolism or protein synthesis.
A second proposed mechanism involves the disruption of microbial cell integrity. Certain related compounds have been shown to increase the permeability of the fungal cell membrane, leading to leakage of intracellular contents and cell death. osti.gov This action is often associated with the lipophilic characteristics of substituents on the phosphonate molecule, which may facilitate interaction with and disruption of the lipid bilayer of the cell membrane.
Anticancer Potential and Cellular Effects
In addition to antimicrobial properties, the α-aminophosphonate class of compounds has been investigated for its antiproliferative and anticancer potential. nih.govnih.gov Research suggests these compounds can inhibit the growth of various cancer cell lines and induce programmed cell death through multiple cellular mechanisms.
Numerous studies have demonstrated the in vitro antiproliferative activity of novel α-aminophosphonate derivatives against a panel of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), lung (A549), and prostate. nih.govnih.gov The cytotoxic potency of these compounds is often dose-dependent and can show selectivity towards cancer cells over normal cell lines. For example, a series of novel α-aminophosphonates based on a pyrazole (B372694) moiety was evaluated against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines, showing promising inhibitory effects. nih.gov The specific chemical structure, such as the nature of the ester group or substitutions on attached aromatic rings, plays a critical role in determining the antiproliferative efficacy. nih.gov
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Asiatic Acid α-Aminophosphonate (3d) | A549 (Lung) | 5.81 | nih.gov |
| Asiatic Acid α-Aminophosphonate (3d) | Hct-116 (Colon) | 8.14 | nih.gov |
| Asiatic Acid α-Aminophosphonate (3d) | T24 (Bladder) | 4.25 | nih.gov |
| Pyrazole-based α-Aminophosphonate (2a) | HCT-116 (Colon) | 11.32 | nih.gov |
| Pyrazole-based α-Aminophosphonate (2c) | HEP2 (Epidermoid) | 15.24 | nih.gov |
A primary mechanism behind the anticancer effect of α-aminophosphonates is the induction of apoptosis, or programmed cell death. Studies on various derivatives have confirmed their ability to trigger apoptotic pathways in cancer cells. The mechanistic investigation of one representative compound revealed that it induced apoptosis through the production of intracellular reactive oxygen species (ROS), a subsequent loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9. nih.gov This points to the involvement of the intrinsic, or mitochondrial, apoptotic pathway. Furthermore, some α-aminophosphonates have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards apoptosis.
In addition to inducing apoptosis, certain α-aminophosphonates can modulate the cell cycle. Flow cytometry analysis has shown that treatment with these compounds can cause cancer cells to arrest in specific phases of the cell cycle, thereby preventing their proliferation. For instance, a novel asiatic acid derivative containing an α-aminophosphonate moiety was found to arrest T24 bladder cancer cells in the G1/S phase, an effect mediated through a p53-dependent pathway. nih.gov This ability to halt cell cycle progression represents another key facet of the anticancer potential of this class of compounds.
Other Potential Anticancer Mechanisms
The anticancer potential of organophosphorus compounds, including phosphonates, is an active area of research. While direct studies on this compound are not extensively documented, the broader class of phosphonate and phthalimide (B116566) derivatives has been investigated for various anticancer activities.
Phosphonates can act as inhibitors of enzymes crucial for cancer cell proliferation. For instance, nitrogen-containing bisphosphonates are known to inhibit farnesyl pyrophosphate synthase, an enzyme in the isoprenoid biosynthetic pathway, which is a potential target for cancer therapy. acs.org Another mechanism involves the inhibition of autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA), a molecule implicated in tumor cell proliferation and invasion. nih.gov Blocking LPA production through ATX inhibition is considered a viable strategy for anticancer chemotherapy. nih.gov
The phthalimide moiety, present in this compound, is also found in compounds with established biological activity. For example, a novel Dishevelled 1 (DVL1) inhibitor, which incorporates a complex chemical structure, demonstrated anticancer activity by turning off the aberrant activation of the WNT signaling pathway. nih.govnih.gov DVL proteins are crucial for transducing signals that can lead to oncogene transcription and are implicated in cancer chemoresistance. nih.gov Phthalimide derivatives have also been explored for their anti-inflammatory properties, which can be linked to cancer pathology, by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov
Enzyme Inhibition Studies
Phosphonates are widely recognized as effective enzyme inhibitors because they can act as stable mimics of phosphate (B84403) or carboxylate groups and, notably, as transition-state analogues. acs.orgnih.gov
Carboxypeptidase A (CPA), a well-studied zinc-dependent protease, serves as a model for understanding enzyme inhibition. nih.gov Phosphonate derivatives designed as analogues of peptide substrates have been shown to be exceptionally potent competitive inhibitors of CPA. nih.govacs.org These molecules act as transition-state analogues, mimicking the tetrahedral intermediate that forms during the hydrolysis of a peptide bond. nih.govnih.gov
The inhibitory mechanism involves the phosphonate group interacting directly with the active site of the enzyme. X-ray crystallography studies have revealed that the phosphinyl oxygens of the inhibitor bind to the catalytic zinc ion. nih.gov This strong interaction occupies the active site, preventing the binding and cleavage of the natural substrate. The potency of these inhibitors is highlighted by the fact that replacing the scissile peptide linkage in a substrate with a phosphonate moiety can result in inhibitors with extremely high affinity for the enzyme. nih.gov
The study of enzyme kinetics is fundamental to characterizing the potency and mechanism of an inhibitor. nih.gov Key parameters include the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex, and the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor. These values are often determined using graphical methods like Lineweaver-Burk or Dixon plots. researchgate.netyoutube.com
Research on phosphonate-based inhibitors of Carboxypeptidase A has yielded compounds with extraordinary binding affinities. Due to the very slow dissociation of these inhibitors from the enzyme, standard steady-state methods are sometimes insufficient for determining Kᵢ values. nih.gov For some of the most potent phosphonate inhibitors of CPA, Kᵢ values are in the picomolar (10⁻¹² M) and even femtomolar (10⁻¹⁵ M) range, signifying an extremely stable enzyme-inhibitor complex. nih.govnih.gov For example, the dissociation constants for a series of tri- and tetrapeptide phosphonate analogues were determined to be as low as 1 to 4 pM. nih.gov An even more potent inhibitor demonstrated a Kᵢ in the range of 10-27 fM, with a dissociation half-life estimated to be between 5 and 13 years. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Selected Phosphonate Analogue Inhibitors of Carboxypeptidase A
| Inhibitor Compound | Kᵢ Value | Reference |
| ZAAP(O)F | 3 pM | nih.govnih.gov |
| ZAFP(O)F | 4 pM | nih.gov |
| ZFAP(O)F | 1 pM | nih.gov |
| ZFVP(O)F | 10-27 fM | nih.gov |
This table is interactive. You can sort and filter the data.
The specificity and selectivity of an inhibitor for its target enzyme over other proteins are critical for its potential therapeutic utility. Inhibitors designed based on the specific catalytic mechanism of a target enzyme, known as mechanism-based inactivators, often exhibit high selectivity. nih.gov For phosphonate inhibitors of peptidases like CPA, the specificity is derived from mimicking the amino acid sequence of the preferred substrate. The structure of the inhibitor, including the groups corresponding to the P1 and P1' positions of a substrate, can be modified to achieve high affinity and selectivity for the target enzyme. nih.govnih.gov While phosphonamidate analogues have shown high affinity for the zinc peptidase thermolysin, they bind less tightly to CPA than their corresponding phosphonate counterparts, indicating that subtle structural changes can significantly alter selectivity between similar enzymes. acs.orgnih.gov
Antiviral Activity Exploration
Both phosphonate and phthalimide moieties are present in compounds that have been investigated for antiviral activity. Phosphonates are a well-established class of antivirals. nih.gov Foscarnet (phosphonoformate), for example, is an antiviral agent that works by inhibiting viral DNA polymerases and reverse transcriptases. nih.gov Other prominent examples include cidofovir (B1669016) and tenofovir (B777), which are acyclic nucleoside phosphonates used in the treatment of various viral infections. nih.gov
The phthalimide structural motif has also been incorporated into molecules with antiviral properties. Synthetic phenethylphenylphthalimide analogues derived from thalidomide (B1683933) have shown potential as anti-influenza agents by inhibiting the PA endonuclease enzyme of the influenza A virus. nih.gov Other research on adamantylphthalimides reported minor, though non-selective, antiviral activity against cytomegalovirus and varicella-zoster virus. nih.gov The exploration of peptidomimetics has also yielded compounds with antiviral effects against herpes simplex virus 1 (HSV-1) and coronaviruses, where activity is linked to the disruption of the viral envelope. mdpi.com
Broader Biological Relevance of Phosphonate Derivatives in Therapeutic Development
Phosphonate derivatives hold significant importance in medicinal chemistry and therapeutic development. acs.orgnih.gov Their core value lies in the phosphonate group (R-PO₃H₂), which serves as a bioisostere of the phosphate group (R-OPO₃H₂). acs.org The key difference is the replacement of a P-O bond with a more stable P-C bond. This substitution makes phosphonates resistant to chemical and enzymatic hydrolysis, a crucial advantage for developing metabolically stable drugs. nih.gov
Because of this stability and structural mimicry, phosphonates are effective inhibitors of enzymes that process phosphate or pyrophosphate substrates. acs.orgnih.gov This has led to the development of drugs for a wide range of diseases:
Antiviral Agents: As mentioned, acyclic nucleoside phosphonates like tenofovir and cidofovir are cornerstone therapies for HIV and other viral infections. nih.govacs.org
Bone Resorption Disorders: Bisphosphonates (which contain two phosphonate groups) are widely used to treat osteoporosis and other bone diseases by inhibiting bone resorption. frontiersin.org
Anticancer and Anti-inflammatory Agents: The inhibition of key enzymes in metabolic pathways has made phosphonates and their derivatives candidates for anticancer and anti-inflammatory drugs. nih.govnih.govfrontiersin.org
Despite their stability, the dianionic nature of phosphonates at physiological pH can hinder their ability to cross cell membranes. This has spurred the development of various prodrug strategies, where the charged phosphonate group is masked to improve oral absorption and cell penetration. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Dimethyl Phthalimidomethylphosphonate and its Analogs
The synthesis of this compound has traditionally been accomplished through established methods such as the Michaelis-Arbuzov and Kabachnik-Fields reactions. However, the future of its synthesis and that of its analogs lies in the development of more efficient, sustainable, and diverse methodologies.
Modern synthetic approaches are increasingly focusing on green chemistry principles. The use of ionic liquids as recyclable reaction media has shown promise in the synthesis of α-aminophosphonates, often leading to high yields and selectivity under solvent-free conditions. rsc.org Further exploration into various ionic liquids could optimize reaction times and facilitate even cleaner product isolation. rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for the Kabachnik-Fields reaction from hours to minutes, often without the need for a catalyst. sciforum.netewha.ac.krnih.govresearchgate.netsemanticscholar.org The development of magnetically retrievable nanocatalysts offers another avenue for sustainable synthesis, allowing for easy separation and reuse of the catalyst. nih.gov
Beyond optimizing existing methods, the exploration of enzymatic synthesis presents a frontier for creating chiral phosphonates with high stereoselectivity. rsc.orgnih.govnih.gov While not yet specifically applied to this compound, the use of enzymes like lipid A synthase for the formation of phosphonate (B1237965) analogues demonstrates the potential for biocatalysis in this field. nih.gov
The synthesis of a diverse library of analogs is crucial for structure-activity relationship studies. This can be achieved by varying the phosphonate ester group, modifying the phthalimide (B116566) ring, or altering the linker between these two moieties. The direct synthesis of phosphonates from 1,3-benzoxazines represents an alternative route that could be adapted for generating novel analogs. mdpi.com
Table 1: Comparison of Synthetic Methodologies for α-Aminophosphonates
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Kabachnik-Fields | Rapid, often solvent- and catalyst-free. sciforum.netresearchgate.netsemanticscholar.org | Increased efficiency, reduced environmental impact. |
| Ionic Liquid-Based Synthesis | Recyclable reaction media, high yields. rsc.orgrsc.org | Greener process, potential for simplified workup. |
| Magnetically Retrievable Nanocatalysts | Easy catalyst separation and reuse. nih.gov | Enhanced sustainability and cost-effectiveness. |
| Enzymatic Synthesis | High stereoselectivity. rsc.orgnih.govnih.gov | Access to enantiomerically pure analogs for targeted biological studies. |
| Synthesis from 1,3-Benzoxazines | Alternative synthetic route. mdpi.com | Potential for novel analog generation. |
Advanced Mechanistic Elucidation of Reactivity and Biological Effects
A thorough understanding of the reaction mechanisms and the molecular basis of the biological effects of this compound and its analogs is paramount for their rational design and application. Future research should delve into the kinetics and thermodynamics of their reactions, as well as their interactions with biological targets.
The hydrolysis of phosphonate esters is a key reaction to consider, especially in biological systems. Studies on related compounds like Dimethyl methylphosphonate (B1257008) (DMMP) have shown that hydrolysis can proceed via a pseudo-first-order reaction, and the rate can be influenced by factors such as temperature and the presence of catalysts. amazonaws.comsemanticscholar.orgnih.govresearchgate.netchemrxiv.org Detailed kinetic studies on the hydrolysis of this compound under various pH and enzymatic conditions would provide crucial data on its stability and potential prodrug characteristics.
Many phosphonates exert their biological effects by inhibiting enzymes, particularly serine proteases. nih.govnih.govgoogle.com The mechanism typically involves the phosphonylation of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov Advanced mechanistic studies could employ techniques like stopped-flow kinetics and mass spectrometry to identify reaction intermediates and characterize the covalent adducts formed with target enzymes. Investigating the potential for "aging," a process where one of the ester groups is hydrolyzed after covalent modification, is also important as it can render the inhibition irreversible. nih.gov
Development of Comprehensive Structure-Activity Relationships for Targeted Biological Applications
The development of comprehensive Structure-Activity Relationships (SARs) is essential to guide the optimization of this compound analogs for specific biological applications. This requires the synthesis of a diverse library of compounds and their systematic evaluation in relevant biological assays.
Key structural modifications to explore include:
Variation of the phosphonate ester groups: Replacing the dimethyl esters with other alkyl or aryl groups can influence solubility, cell permeability, and reactivity towards target enzymes.
Substitution on the phthalimide ring: Introducing different functional groups on the aromatic ring of the phthalimide can modulate electronic properties and create new interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool in this endeavor. researchgate.netarkat-usa.orgnih.govrsc.org By correlating the structural properties of a series of analogs with their biological activity, QSAR models can identify key molecular descriptors that govern activity. For example, studies on other phthalimide-based inhibitors have shown that lipophilicity and the presence of specific substituents can be crucial for inhibitory potency. arkat-usa.org Such models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Integration with Advanced Materials Science and Nanotechnology
The unique chemical properties of the phosphonate group open up exciting possibilities for integrating this compound and its analogs into advanced materials and nanotechnologies. The phosphonate moiety can act as a versatile anchor for surface modification or as a building block for novel polymeric and framework materials.
Phosphonate-functionalized polymers are an emerging class of materials with potential applications in areas such as dental adhesives and flame retardants. rsc.orgmdpi.commdpi.comsigmaaldrich.com Copolymers incorporating a phthalimidomethylphosphonate monomer could be synthesized to create materials with tailored properties. For example, the phthalimide group could impart desirable thermal or optical properties, while the phosphonate group could enhance adhesion to metal or ceramic surfaces. nih.gov
Another promising area is the development of metal-organic frameworks (MOFs) using phosphonate-based ligands. elsevierpure.comaconf.orgresearchgate.netrsc.orgacs.org These highly porous materials have applications in gas storage, catalysis, and sensing. A ligand derived from this compound could lead to the formation of novel MOFs with unique functionalities arising from the presence of the phthalimide unit within the framework. The synthesis of such materials could be achieved through solvothermal methods or more sustainable mechanochemical approaches. researchgate.net
Computational Design of Enhanced Analogs and Probes
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of novel compounds. In the context of this compound, these methods can be applied to design enhanced analogs and molecular probes with improved properties.
Molecular docking studies can be used to predict the binding modes of this compound and its analogs within the active sites of target enzymes. nih.govmdpi.comnih.govunimi.itbioinformation.net This information is invaluable for understanding the molecular basis of inhibition and for designing new analogs with improved binding affinity and selectivity. For instance, docking could reveal key interactions that can be enhanced by modifying the chemical structure of the inhibitor.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, conformation, and reactivity of the molecule. This can help in understanding the reaction mechanisms and in predicting the properties of new analogs before they are synthesized.
Furthermore, computational approaches can be used to design activity-based probes. By computationally identifying suitable positions on the this compound scaffold for the attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), probes can be designed to visualize and quantify the activity of target enzymes in complex biological systems.
Table 2: Computationally-Guided Research Directions
| Computational Method | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes in target enzymes. nih.govmdpi.comnih.govunimi.itbioinformation.net | Rational design of more potent and selective inhibitors. |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Deeper understanding of reaction mechanisms and molecular properties. |
| QSAR Modeling | Correlating structure with biological activity. researchgate.netarkat-usa.orgnih.govrsc.org | Predictive models to guide the synthesis of optimized analogs. |
| Virtual Screening | Identifying new potential biological targets. | Repurposing of the scaffold for new therapeutic applications. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What green chemistry approaches reduce waste in this compound synthesis?
- Methodological Answer : Replace THF with cyclopentyl methyl ether (CPME), a safer solvent. Use catalytic Mitsunobu conditions (e.g., DIAD/PPh₃) to minimize stoichiometric waste. Recover unreacted starting materials via column chromatography .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported toxicity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
